molecular formula C24H21N3O4S2 B11978743 2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide

2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide

Cat. No.: B11978743
M. Wt: 479.6 g/mol
InChI Key: ZXZXIEMSMKHZHH-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thioxo, and tetrahydrofuran. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiazolidinone ring, followed by the introduction of the tetrahydrofuran moiety and the indole ring system. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The oxo and thioxo groups can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of fungal cell membrane integrity .

Comparison with Similar Compounds

Similar compounds to 2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide include:

Properties

Molecular Formula

C24H21N3O4S2

Molecular Weight

479.6 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C24H21N3O4S2/c28-19(25-15-7-2-1-3-8-15)14-26-18-11-5-4-10-17(18)20(22(26)29)21-23(30)27(24(32)33-21)13-16-9-6-12-31-16/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,25,28)/b21-20-

InChI Key

ZXZXIEMSMKHZHH-MRCUWXFGSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.